molecular formula C19H22N4O6 B6562360 2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide CAS No. 946201-61-2

2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide

Cat. No.: B6562360
CAS No.: 946201-61-2
M. Wt: 402.4 g/mol
InChI Key: CKRPPABLMZQUHW-UHFFFAOYSA-N
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Description

2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H22N4O6 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.15393443 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H25N3O5C_{20}H_{25}N_{3}O_{5}, with a molecular weight of approximately 387.4 g/mol. The structure features a pyridine ring, a morpholine moiety, and a nitrophenyl acetamide group, which contribute to its biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of the pyridinone structure exhibit varying degrees of antimicrobial efficacy. For instance, compounds similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Compound Target Bacteria Activity
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies indicate that it exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .

Cell Line IC50 (μM) Reference
MDA-MB-23121.6
Other Cell LinesVaries

3. Enzyme Inhibition

Preliminary research suggests that the compound may act as an inhibitor of acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases. The binding affinity and inhibition kinetics are under investigation to elucidate its potential therapeutic applications .

The biological activity of this compound is hypothesized to involve multiple interactions:

  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The aromatic rings facilitate hydrophobic interactions, enhancing binding affinity.

These interactions may lead to the modulation of enzyme activity or receptor signaling pathways.

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of various derivatives including our compound on MDA-MB-231 cells. Results indicated that modifications in the substituents significantly influenced cytotoxicity and selectivity towards cancer cells .

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of similar compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that structural variations can enhance or diminish activity .

Properties

IUPAC Name

2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6/c1-28-18-12-22(16(10-17(18)24)11-21-6-8-29-9-7-21)13-19(25)20-14-2-4-15(5-3-14)23(26)27/h2-5,10,12H,6-9,11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRPPABLMZQUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCOCC2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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